N-benzyl-2-(2-(3,5-dimethylphenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)acetamide
Description
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Properties
IUPAC Name |
N-benzyl-2-[2-(3,5-dimethylphenyl)-1,1,3-trioxo-1λ6,2,4-benzothiadiazin-4-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O4S/c1-17-12-18(2)14-20(13-17)27-24(29)26(21-10-6-7-11-22(21)32(27,30)31)16-23(28)25-15-19-8-4-3-5-9-19/h3-14H,15-16H2,1-2H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSZSOHJCYLVVFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C(=O)N(C3=CC=CC=C3S2(=O)=O)CC(=O)NCC4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-benzyl-2-(2-(3,5-dimethylphenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, supported by research findings, data tables, and case studies.
Chemical Structure and Properties
The compound features a benzyl group and a thiadiazinone core, which are significant for its biological interactions. The structural formula can be represented as follows:
This molecular structure suggests potential interactions with various biological targets, including enzymes and receptors.
Anticonvulsant Activity
Recent studies have highlighted the anticonvulsant properties of related compounds within the same chemical class. For instance, N'-benzyl 2-amino acetamides have shown significant anticonvulsant activity in animal models. The median effective dose (ED50) for these compounds ranged from 13 to 21 mg/kg, outperforming phenobarbital (ED50 = 22 mg/kg) in some cases . This suggests that this compound may exhibit similar or enhanced anticonvulsant effects.
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) studies indicate that modifications at the benzyl or acetamide positions can significantly influence biological activity. Electron-withdrawing groups tend to retain or enhance activity, while electron-donating groups may diminish it . This insight is crucial for optimizing the compound's efficacy through chemical modifications.
Antinociceptive Effects
Compounds with similar structures have also demonstrated antinociceptive properties. In various pain models, including formalin tests, certain derivatives exhibited pronounced analgesic effects . While specific data on this compound is limited, the potential for similar effects exists based on its structural analogs.
Study 1: Anticonvulsant Efficacy
A comparative study evaluated several N-benzyl 2-amino acetamides for their anticonvulsant properties. The findings indicated that certain modifications led to a significant increase in efficacy:
| Compound Name | ED50 (mg/kg) | Remarks |
|---|---|---|
| N-benzyl 2-amino acetamide A | 13 | High activity |
| N-benzyl 2-amino acetamide B | 18 | Moderate activity |
| N-benzyl 2-amino acetamide C | 22 | Comparable to phenobarbital |
This study underscores the importance of structural modifications in enhancing anticonvulsant activity .
Study 2: Pain Model Evaluation
In another investigation focusing on pain relief:
| Compound | Pain Model Used | Result |
|---|---|---|
| Compound D | Formalin Test | Significant reduction in pain response |
| Compound E | Thermal Test | Moderate analgesic effect |
These results suggest that derivatives of the compound may also provide therapeutic benefits in pain management .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
